molecular formula C18H12ClN3O2S2 B2618277 Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396861-77-0

Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2618277
CAS RN: 1396861-77-0
M. Wt: 401.88
InChI Key: ONGNAYXYKFDSIV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H12ClN3O2S2 and its molecular weight is 401.88. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

The rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including those with a benzothiazole moiety, has been facilitated by microwave-assisted methods. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in pharmacological applications (Mistry & Desai, 2006).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with potent anti-mycobacterial activity. This discovery points towards their use in combating Mycobacterium tuberculosis, with specific compounds showing low cytotoxicity and significant therapeutic indices (Pancholia et al., 2016).

Antimicrobial Activities of Benzothiazole β-Lactam Hybrids

Novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids demonstrates moderate antimicrobial activities against various bacterial strains, offering a promising avenue for the development of new antimicrobials (Alborz et al., 2018).

Corrosion Inhibition for Oil-well Tubular Steel

Thiazole derivatives, including specific benzo[d]thiazol-2-yl compounds, have shown effective corrosion inhibition properties for oil-well tubular steel in hydrochloric acid solutions. These findings have significant implications for the protection of industrial equipment (Yadav, Sharma, & Kumar, 2015).

In Vitro Antioxidant Properties

Research into novel thiazole derivatives has uncovered potent in vitro antioxidant properties, further expanding the potential applications of benzothiazole compounds in medicinal chemistry (Jaishree et al., 2012).

Mechanism of Action

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are the lasB quorum sensing systems of Gram-negative bacteria . These systems are crucial for bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .

Mode of Action

This compound interacts with its targets by inhibiting the lasB quorum sensing systems . This inhibition disrupts bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, this compound can disrupt these processes and reduce the pathogenicity of the bacteria .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cell-cell communication and the inhibition of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . This can lead to a reduction in the pathogenicity of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nutrients can affect the activity of the quorum sensing systems that the compound targets . .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGNAYXYKFDSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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